4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a novel chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound is a heterocyclic amine that contains a pyridine, pyrimidine, and thiazole ring in its structure. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. In
Scientific Research Applications
Histone Lysine Demethylase Inhibition
4-Pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine derivatives have been found to be potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. These inhibitors bind to Fe(II) in the active site and show selectivity over other KDM subfamilies. Additionally, they demonstrate cellular permeability and inhibit H3K9Me3 and H3K4Me3 demethylation in cell-based assays (Bavetsias et al., 2016).
Tautomerism and Divalent N(I) Character
This compound exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures within a relative energy difference of approximately 4 kcal/mol. Some isomeric structures possess divalent N(I) character, showing a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).
Antifungal Applications
Derivatives of 4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine have been synthesized and shown to possess significant antifungal properties. These compounds are effective against fungi like Aspergillus terreus and Aspergillus niger, with some demonstrating more potency than others (Jafar et al., 2017).
Dual-Action Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. These compounds act as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. One such derivative demonstrated significant efficacy in decreasing glucose levels in normal mice after oral administration (Song et al., 2011).
Cyclin-Dependent Kinase Inhibition
Some 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of cyclin D dependent kinases (CDK4 and CDK6), which are important for cancer treatment. These inhibitors have shown marked inhibition of tumor growth in animal models without significant toxicity or negative effects on body weight (Tadesse et al., 2017).
properties
CAS RN |
315702-93-3 |
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Product Name |
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Molecular Formula |
C12H9N5S |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-5-13-9(4-1)10-8-18-12(16-10)17-11-14-6-3-7-15-11/h1-8H,(H,14,15,16,17) |
InChI Key |
QAINFPRHEISSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
synonyms |
NSC-748941; 4-Pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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